3-Nitro-1,1':4',1''-terphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H13NO2 |
|---|---|
Molecular Weight |
275.3g/mol |
IUPAC Name |
1-nitro-3-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
InChI Key |
GFANQKAOTZTXLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 Nitro 1,1 :4 ,1 Terphenyl and Its Derivatives
Reduction of the Nitro Group to Amino Functionality
The conversion of the nitro group in 3-Nitro-1,1':4',1''-terphenyl and its analogs to an amino group is a fundamental and widely utilized transformation. masterorganicchemistry.com This reaction dramatically alters the electronic properties of the terphenyl backbone, converting a strongly electron-withdrawing group into a strongly electron-donating one. masterorganicchemistry.com This change opens up a vast array of possibilities for further chemical modification.
Catalytic and Stoichiometric Reduction Methods
A variety of methods are available for the reduction of aromatic nitro compounds to their corresponding amines, and these can be broadly categorized as catalytic and stoichiometric. masterorganicchemistry.com
Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. It typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel (e.g., Raney Nickel). masterorganicchemistry.com The reaction is generally efficient and produces the desired amine in high yield with water as the only byproduct.
Stoichiometric Metal-Based Reductions: Easily oxidized metals like iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid (commonly HCl) are effective reagents for the reduction of aromatic nitro groups. masterorganicchemistry.com For instance, the reduction of 3-Nitro-1,2,4-triazol-5-one (NTO) to 3-amino-1,2,4-triazol-5-one has been demonstrated using the hematite-Fe(II) redox couple, a process that proceeds via first-order kinetics. nih.gov While effective, these methods often require a workup procedure to remove the metal salts formed during the reaction.
| Method | Reagents | General Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Varies, often at or above atmospheric pressure | Clean reaction, high yields, water is the only byproduct | Requires specialized equipment for handling hydrogen gas |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Typically at elevated temperatures | Readily available and inexpensive reagents | Often requires stoichiometric amounts of metal and acid, workup can be tedious |
| Hydrosilylation | Hydrosilanes, Metal catalyst (e.g., Au) | Mild reaction conditions | Alternative to H₂, avoids high pressure | Catalyst may be expensive, silane (B1218182) is the reductant |
This table provides a general overview of common methods for nitro group reduction.
Synthetic Utility of Amino-Terphenyl Intermediates
The resulting amino-terphenyls are highly valuable synthetic intermediates. The amino group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com This property allows for the regioselective introduction of a wide range of functional groups onto the terphenyl scaffold.
Furthermore, the amino group itself can participate in a variety of reactions, including diazotization to form diazonium salts, which are versatile precursors for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities. They can also be acylated or alkylated to form amides and substituted amines, respectively, further expanding the diversity of accessible terphenyl derivatives. For example, 5'-Amino-3-nitro-[1,1':3',1''-terphenyl]-4',6'-dicarbonitrile is a known compound where the amino group can be further functionalized. cymitquimica.com
Subsequent Derivatization of Amino-Terphenyls
The amino-terphenyls obtained from the reduction of their nitro precursors serve as a platform for extensive derivatization. The nucleophilic nature of the amino group allows for a plethora of chemical modifications.
One common derivatization is the formation of amides through reaction with acyl chlorides or anhydrides. This transformation is not only a means of creating new compounds but also serves as a protective strategy for the amino group, moderating its high reactivity and directing ability in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com
The amino group can also be a key component in the synthesis of heterocyclic systems. For example, the synthesis of carbazoles, a class of nitrogen-containing heterocycles, can be achieved through the cyclization of appropriately substituted amino-biphenyls. unimi.it While the Cadogan cyclization involves the deoxygenative cyclization of nitrobiphenyls, the presence of an amino group allows for alternative cyclization strategies. unimi.it
Furthermore, amino-terphenyls can be used in coupling reactions to create larger, more complex molecular architectures. For instance, they can serve as building blocks for the synthesis of polyarylamines, which are of interest for their electronic and optical properties. mdpi.com The synthesis of (4''-NITRO-1,1':4',1''-TERPHENYL-4-YL)AMINE highlights the presence of both nitro and amino functionalities within a terphenyl structure, offering multiple sites for derivatization. chemicalbook.combldpharm.com
Halogenation Reactions and their Strategic Applications in Terphenyl Modification
Halogenation of the terphenyl framework is a strategic method for introducing functional groups that can participate in further transformations, particularly cross-coupling reactions. The presence of a nitro group can influence the regioselectivity of halogenation reactions due to its electron-withdrawing nature.
For example, the synthesis of ethyl 4,4''-dibromo-5'-(butylamino)-2',6'-dinitro-[1,1':3',1''-terphenyl]-4'-carboxylate demonstrates the introduction of bromine atoms onto the terminal phenyl rings. mdpi.com These bromo-substituents are ideal handles for subsequent Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the construction of extended conjugated systems or polymers. mdpi.comtandfonline.com
The synthesis of 4-([1,1':3',1''-terphenyl]-2'-yloxy)-5-chlorophthalonitrile from 4-chloro-5-nitrophthalonitrile and 2,6-diphenylphenol (B49740) showcases a nucleophilic aromatic substitution where a nitro group is displaced by a phenoxy group, with a chloro group remaining on the phthalonitrile (B49051) ring. mdpi.com This illustrates how existing halogen and nitro functionalities can be manipulated to build complex terphenyl derivatives.
Cyclization Reactions Involving Nitro and Other Functional Groups
The nitro group can be a key participant in cyclization reactions to form new heterocyclic rings fused to the terphenyl core. These reactions often proceed through reductive cyclization pathways where the nitro group is reduced in situ, and the resulting intermediate undergoes an intramolecular reaction.
A prominent example is the Cadogan reaction, which is a widely used method for the synthesis of carbazoles from o-nitrobiphenyls. unimi.it This reaction typically involves deoxygenative cyclization using a trivalent phosphorus reagent like triethyl phosphite. The accepted mechanism often involves the formation of a nitrene intermediate which then undergoes C-H insertion. unimi.it This methodology is applicable to nitro-terphenyl derivatives, potentially leading to complex, fused polyaromatic systems. The synthesis of a m-terphenyl (B1677559) derivative with two nitro groups and an amino group presents a precursor that could potentially undergo the Cadogan reaction to form carbazole (B46965) systems. mdpi.com
Structural Elucidation and Advanced Characterization of 3 Nitro 1,1 :4 ,1 Terphenyl and Analogues
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique allows for the precise measurement of unit cell dimensions, space group symmetry, atomic coordinates, and the nature of intermolecular forces that dictate the crystal packing.
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (lengths of the sides a, b, c and the angles between them α, β, γ) and the symmetry operations described by the space group are unique for each crystalline compound. For terphenyl analogues, these parameters vary significantly depending on the substituents.
For instance, the crystal structure of [1,1′:3′,1′′-terphenyl]-2′,3,3′′-tricarboxylic acid, a meta-terphenyl analogue, was determined to be orthorhombic with the polar space group Pca2₁, and unit cell parameters of a = 23.1735 Å, b = 7.2480 Å, and c = 20.3320 Å. researchgate.netnih.gov Another complex analogue, 5'-amino-4,4''-dichloro-2'-nitro-2',3'-dihydro-[1,1':3',1''-terphenyl]-4',4',6'(1'H)-tricarbonitrile, crystallizes in the triclinic space group P-1 with unit cell parameters a = 9.8187 Å, b = 9.9413 Å, c = 13.6838 Å, α = 94.858°, β = 98.693°, and γ = 97.119°. researchgate.net A dimeric p-terphenyl (B122091) derivative was found to crystallize in the monoclinic P2₁/n space group. tandfonline.com These examples highlight the diversity in crystal systems and space groups within the terphenyl family, governed by substitution patterns and intermolecular interactions.
Table 1: Crystallographic Data for Selected Terphenyl Analogues
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| [1,1′:3′,1′′-terphenyl]-2′,3,3′′-tricarboxylic acid | Orthorhombic | Pca2₁ | a = 23.1735 Å, b = 7.2480 Å, c = 20.3320 Å | researchgate.netnih.gov |
| 5'-amino-4,4''-dichloro-2'-nitro-2',3'-dihydro-[1,1':3',1''-terphenyl]-4',4',6'(1'H)-tricarbonitrile | Triclinic | P-1 | a = 9.8187 Å, b = 9.9413 Å, c = 13.6838 Å, α = 94.858°, β = 98.693°, γ = 97.119° | researchgate.net |
| 2′,3′-difluoro-4,4′′-dimethyl-p-terphenyl | Triclinic | P-1 | - | researchgate.net |
| (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one | Monoclinic | P2₁/n | - |
The terphenyl scaffold is subject to torsional strain between the phenyl rings. The degree of planarity is influenced by the steric and electronic nature of substituents. In unsubstituted p-terphenyl, the molecule adopts a non-planar conformation in the solid state due to crystal packing forces. The introduction of substituents, such as a nitro group, further influences the dihedral angles between the rings.
In many terphenyl derivatives, a non-coplanar, twisted arrangement of the three phenyl rings is a common conformational feature. researchgate.net For example, in the structure of [1,1′:3′,1′′-terphenyl]-2′,3,3′′-tricarboxylic acid, the central carboxylic acid group is significantly twisted, forming dihedral angles of 62.5° and 63.0° with the adjacent benzene (B151609) rings. researchgate.netnih.gov In another case, the central benzene ring of a difluoro-methoxy-terphenyl derivative makes dihedral angles of 44.71° and 47.80° with the two terminal fluoro-substituted benzene rings. The introduction of a nitro group at the 3-position of the central ring in 3-Nitro-1,1':4',1''-terphenyl would be expected to induce significant twisting due to steric hindrance with the adjacent phenyl rings and the ortho hydrogens, leading to a non-planar molecular conformation.
The solid-state architecture of molecular crystals is governed by a variety of non-covalent interactions. While the nitro group in this compound is a poor hydrogen bond acceptor, it can participate in weak C–H···O interactions. iucr.org The crystal packing is more likely to be dominated by other forces such as π-π stacking and van der Waals interactions.
In related terphenyl structures, various intermolecular interactions have been observed. The crystal structure of a difluoro-methoxy-terphenyl derivative is stabilized by intermolecular C–H···F and C–H···O hydrogen bonds, as well as weak C–H···π and π–π interactions, with a centroid–centroid distance of 3.6816 Å. In fluorinated terphenyls, Hirshfeld surface analysis confirms the importance of H···H and C···H contacts in the crystal packing. researchgate.net For nitrogenous terphenyls, N-H···O hydrogen bonds and π-π stacking interactions are key stabilizing forces. iucr.org The presence of the electron-deficient nitro-substituted ring in this compound could facilitate π-π stacking interactions with the more electron-rich terminal phenyl rings of adjacent molecules.
The geometry of the nitro group and its effect on the aromatic ring are well-documented. The nitro group is strongly electron-withdrawing, which influences the bond lengths within the benzene ring to which it is attached. In nitroaromatic compounds, the N-O bonds are typically around 1.22 Å. mdpi.comuwosh.edu The C-N bond length is expected to be approximately 1.47-1.49 Å. uwosh.edu
The electron-withdrawing nature of the nitro group can cause a slight shortening of the adjacent C-C bonds within the ring and a lengthening of the C-N bond due to resonance effects. For example, quantum chemical studies on nitrobenzene (B124822) show that the N-O bonds become significantly elongated upon adsorption to an iron surface, indicating a transfer of electron density from the surface to the nitro group. mdpi.com A systematic review of nitro-compounds shows that N-O bond lengths can vary depending on intermolecular interactions, such as hydrogen bonding to the oxygen atoms. arkat-usa.org In this compound, the electronic perturbation from the nitro group would primarily affect the central phenyl ring, with minor electronic effects propagated to the terminal rings.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks.
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are essential for confirming the identity and purity of synthesized compounds and for providing structural information that complements diffraction data.
FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most characteristic signals would arise from the nitro group and the aromatic rings. researchgate.net
The nitro group gives rise to two particularly strong and easily identifiable stretching vibrations:
Asymmetric N-O stretch: Typically found in the range of 1560–1500 cm⁻¹. spectroscopyonline.com
Symmetric N-O stretch: Typically found in the range of 1360–1300 cm⁻¹. spectroscopyonline.com
The FT-IR spectrum of the isomeric 4-Nitro-p-terphenyl, recorded as a KBr wafer, shows these characteristic strong absorptions. spectrabase.com In addition to the nitro group vibrations, other expected peaks for a terphenyl structure include:
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
Aromatic C=C stretching (skeletal vibrations): Multiple bands of variable intensity in the 1600–1450 cm⁻¹ region.
C-H out-of-plane bending: Strong bands in the 900–675 cm⁻¹ region, which can sometimes be indicative of the substitution pattern on the aromatic rings.
The presence of this distinct set of absorption bands provides strong evidence for the molecular structure of this compound.
Table 2: Characteristic FT-IR Absorption Ranges for Nitro-Terphenyls
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 | Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |
| Aromatic Ring | C=C Skeletal Stretch | 1600 - 1450 | Variable |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For 4-Nitro-1,1':4',1''-terphenyl, the proton (¹H) and carbon-13 (¹³C) NMR spectra would exhibit characteristic signals for the three interconnected phenyl rings, with the nitro group significantly influencing the chemical shifts of the protons and carbons on its attached ring.
Table 1: Representative ¹H and ¹³C NMR Data for 4-Nitro-[1,1';4',1'']terphenyl
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| ¹H | 8.38 – 8.33 | m | 2H, Ar-H | |
| ¹H | 7.62 | d | J = 8 | 2H, Ar-H |
| ¹H | 7.58 – 7.50 | m | 2H, Ar-H | |
| ¹H | 7.49 | d | J = 20.8 | 2H, Ar-H |
| ¹H | 7.34 – 7.31 | m | 2H, Ar-H | |
| ¹H | 7.16 – 7.10 | m | 2H, Ar-H | |
| ¹H | 6.80 | d | J = 8 | 2H, Ar-H |
Note: This data is for 4-Nitro-[1,1';4',1'']terphenyl and is presented as a representative example. walisongo.ac.id The exact chemical shifts and coupling constants for this compound would differ due to the different substitution pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound, with a chemical formula of C₁₈H₁₃NO₂, the expected exact mass can be calculated. Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would aim to find a molecular ion peak corresponding to this calculated mass, confirming the compound's identity.
While direct HRMS reports for this compound are scarce, data for analogous structures are available. For instance, HRMS has been used to confirm the structures of various nitrated and functionalized biphenyl (B1667301) and terphenyl derivatives in synthetic studies. rsc.org The analysis of 4-Nitro-p-terphenyl shows a top mass-to-charge ratio (m/z) peak at 275 in GC-MS analysis, which corresponds to its molecular weight. nih.gov
Table 2: Calculated and Expected HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₃NO₂ |
| Molecular Weight (Nominal) | 275 g/mol |
| Monoisotopic Mass (Calculated) | 275.0946 g/mol |
| Expected Ion (e.g., in ESI+) | [M+H]⁺ |
Note: The values are computed based on the chemical formula. nih.govnist.gov Experimental verification is essential.
Solid-State Structural Diversity in Nitroterphenyl-Containing Frameworks
The rigid and functionalizable backbone of nitroterphenyls makes them excellent candidates for constructing crystalline frameworks such as Metal-Organic Frameworks (MOFs). The specific geometry of the terphenyl ligand, combined with the electronic influence of the nitro group, directs the assembly of metal ions into diverse and complex architectures.
A key example is the use of 5′-nitro-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid (H₄nttba), a derivative of a meta-terphenyl, in the synthesis of novel MOFs. nist.govresearchgate.net Research has demonstrated that the final structure of the resulting framework is highly dependent on the synthetic conditions, particularly the choice of metal ions and solvents. nist.gov
For example, when H₄nttba is reacted with different divalent metal ions (Co²⁺, Ni²⁺, Zn²⁺) under solvothermal conditions, three-dimensional frameworks with distinct topologies and properties are formed. nist.gov The use of different solvents or varying the amount of base (like NaOH) in the synthesis of cobalt-based frameworks resulted in two different structures, one with a 10% solvent void volume and another with a 5.9% void volume. nist.gov Furthermore, switching the metal ion from cobalt to nickel under otherwise identical conditions produced a third, different 3D structure with a significantly larger solvent void volume of 44.8%. nist.gov These findings underscore the crucial role that synthetic parameters play in dictating the self-assembly process and the resulting solid-state structure.
Computational and Theoretical Investigations of 3 Nitro 1,1 :4 ,1 Terphenyl Electronic Structure
Quantum Chemical Calculations of Electronic and Optical Properties
Quantum chemical calculations serve as a powerful tool to elucidate the electronic and optical characteristics of 3-Nitro-1,1':4',1''-terphenyl. These computational methods provide insights into the molecule's behavior at a subatomic level, explaining observable phenomena such as light absorption and the influence of solvents on its properties.
Determination of Ground and Excited State Dipole Moments
Methods like the Debye-Guggenheim method can be used to experimentally determine the ground-state dipole moment, while solvatochromic methods are employed to estimate the excited-state dipole moment. doi.orgnih.gov Theoretical calculations, such as those based on the Austin model 1 (AM1) semi-empirical method or more advanced quantum-chemical calculations, can also be used to estimate these dipole moments. researchgate.net For a series of para-nitroaniline derivatives, which share the nitro-aromatic feature with this compound, the ground state dipole moments were found to be between 9 and 14 Debye (D), while the excited state values ranged from 14 to 21 D. doi.org This significant increase in dipole moment upon excitation is a key characteristic of charge-transfer states. doi.org
A common approach to experimentally estimate the change in dipole moment upon excitation (Δμ = μe - μg) involves analyzing the shift in the molecule's absorption and fluorescence spectra in solvents of varying polarity, a phenomenon known as solvatochromism. researchgate.net Various theoretical models, including those developed by Bayliss, Ooshika, McRae, Lippert-Mataga, Bakhshiev, and Kawski, are used to analyze this spectral shift and extract the dipole moment difference. researchgate.net
Solvatochromism Studies and Analysis of Solvent-Dependent Electronic Transitions
Solvatochromism describes the change in a substance's color, or more accurately, its absorption or emission spectrum, when dissolved in different solvents. nih.gov This phenomenon provides valuable information about the interactions between the solute (in this case, this compound) and the solvent molecules. nih.gov The solvent's polarity is a crucial property that influences these spectral shifts. nih.gov
For many organic molecules, particularly those with a significant change in dipole moment upon excitation, a positive solvatochromism is observed, meaning the absorption maximum shifts to longer wavelengths (a red shift) as the solvent polarity increases. doi.orgnih.gov This shift is indicative of the stabilization of the more polar excited state by polar solvent molecules. doi.org The study of solvatochromism can be used to determine the excited-state dipole moments of molecules. researchgate.net
The Kamlet-Taft solvatochromic parameters are often used to quantitatively describe the effect of the medium on the electronic absorption spectra. researchgate.net The analysis of solvent-dependent electronic transitions helps in understanding the nature of the excited state and the charge distribution within the molecule. science.govulisboa.pt
Density Functional Theory (DFT) Applications in Predicting Molecular Behavior
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. science.govnih.govnih.gov It has been successfully applied to study a range of molecular behaviors, from predicting the geometries of stable conformations to understanding the electronic properties of complex systems. nih.govnih.gov
In the context of molecules similar to this compound, DFT has been used to:
Determine ground-state dipole moments and Onsager cavity radii , which are essential parameters for calculating excited-state dipole moments from solvatochromic data. researchgate.net
Investigate the electronic structure of related compounds , such as substituted m-terphenyl (B1677559) complexes, revealing how substituents influence the electronic properties. nih.gov
Study the structures and properties of nitro-containing compounds under various conditions , like high pressure, showing how external factors can alter their electronic and optical properties. nih.gov
Analyze the electronic structure and predict properties of energetic materials , like 3-nitro-1,2,4-triazole-5-one (NTO), including binding energies of dimers and the electronic band structure of the crystal. nih.gov
DFT calculations provide a theoretical framework to rationalize experimental observations, such as the trends in NMR chemical shifts in response to substituent changes in m-terphenyl systems. nih.gov Modern DFT approaches also aim to correct for issues like self-interaction, leading to more accurate predictions of properties like electron affinities and polarizabilities. aps.org
Theoretical Studies on the Electron-Withdrawing Effects of the Nitro Group
The nitro group (-NO2) is a potent electron-withdrawing group, a characteristic that profoundly influences the electronic properties and reactivity of the aromatic ring to which it is attached. chemguideforcie.co.ukminia.edu.eglibretexts.org This electron-withdrawing nature arises from both inductive and resonance effects. libretexts.orglibretexts.org
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a pull of electron density away from the aromatic ring through the sigma bond framework. minia.edu.eglibretexts.org The nitrogen atom of the nitro group carries a formal positive charge, further enhancing its inductive electron-withdrawing capacity. minia.edu.eg
Resonance Effect: The nitro group can also withdraw electron density from the aromatic ring via resonance. libretexts.orglibretexts.org The π-electrons from the ring can be delocalized onto the nitro group, creating resonance structures where a positive charge resides on the aromatic ring. libretexts.org This effect is particularly significant and contributes to the deactivation of the ring towards electrophilic substitution. libretexts.org
The strong electron-withdrawing nature of the nitro group makes the attached aromatic ring more electron-poor (deactivated) compared to benzene (B151609). minia.edu.eglibretexts.orglibretexts.org This deactivation leads to slower reaction rates in electrophilic aromatic substitution reactions. libretexts.org Furthermore, this effect directs incoming electrophiles to the meta position on the benzene ring. chemguideforcie.co.uklibretexts.org
Theoretical studies, often employing computational methods, can quantify these effects and provide a deeper understanding of how the nitro group modulates the electronic structure and reactivity of molecules like this compound.
Conformational Analysis and Rotational Energy Barriers
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. orgoreview.com These different arrangements, known as conformations or rotamers, can have different energies. orgoreview.com The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations is determined by the rotational energy barrier. orgoreview.comnih.gov
The rotational energy barrier is influenced by steric hindrance between adjacent groups. orgoreview.com In the case of linked phenyl rings, the interactions between hydrogen atoms (or other substituents) on adjacent rings will contribute to this barrier. The most stable conformation will be the one that minimizes these steric repulsions. For example, in biphenyl (B1667301), the parent structure of terphenyls, the two phenyl rings are not coplanar in the gas phase due to steric hindrance between the ortho-hydrogens.
Computational methods can be employed to calculate the potential energy surface for the rotation around the single bonds in this compound. This allows for the identification of the lowest energy conformations and the determination of the energy barriers between them. These barriers are important as they dictate the flexibility of the molecule and the ease with which it can adopt different shapes. The presence of substituents, such as the nitro group, can influence these rotational barriers.
Influence of Substituents on Electronic Structure and Reactivity
Substituents on the terphenyl framework can significantly alter the electronic structure and reactivity of the molecule. nih.govlibretexts.orgcardiff.ac.uk The nature of the substituent, whether it is electron-donating or electron-withdrawing, plays a crucial role. libretexts.orglibretexts.org
Electron-donating groups (e.g., alkyl, hydroxyl, amino groups) increase the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles (activating groups). minia.edu.eglibretexts.orglibretexts.org
Electron-withdrawing groups (e.g., nitro, cyano, carbonyl groups) decrease the electron density of the aromatic rings, making them less nucleophilic and less reactive towards electrophiles (deactivating groups). minia.edu.eglibretexts.orglibretexts.org
In studies of substituted m-terphenyl complexes, it has been shown that varying the para-substituent leads to notable electronic differences, which can be observed through techniques like NMR spectroscopy. nih.govcardiff.ac.uk For instance, a linear correlation has been found between the NMR chemical shifts and the Hammett constants of the substituents, with electron-withdrawing groups causing an upfield shift in the NMR signal. nih.govcardiff.ac.uk
Computational studies, such as those using DFT, can be employed to rationalize these electronic effects. nih.govcardiff.ac.uk These studies can reveal how substituents modulate the electronic communication between the different parts of the molecule. For example, in some systems, electronic communication with the flanking aryl rings of a terphenyl ligand has been found to be minimal. nih.gov The introduction of substituents can also influence the geometry and intermolecular interactions, such as π-π stacking, which in turn affect the material's properties. mdpi.com
Advanced Materials Science and Applications of Nitrated Terphenyls
Building Blocks for Optoelectronic Devices
π-conjugated organic molecules are a significant class of materials in the field of optoelectronics due to their remarkable and tunable properties. jmaterenvironsci.com Materials based on terphenyls, in particular, are considered good candidates for applications such as Organic Light-Emitting Diodes (OLEDs) because of their potential for high photochemical and thermal stability. jmaterenvironsci.com The performance and efficiency of an OLED are fundamentally determined by the charge transfer materials, the emissive layer, and the choice of electrodes. jmaterenvironsci.com
OLEDs are devices that emit light when an external voltage is applied, causing the recombination of electrons and holes within an organic semiconductor layer. jmaterenvironsci.com The color of the emitted light is dependent on the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jmaterenvironsci.com The design of new organic materials is crucial for improving OLED efficiency, lifetime, and color purity. jmaterenvironsci.comrsc.org
While direct application of 3-Nitro-1,1':4',1''-terphenyl in OLEDs is not extensively documented in the provided sources, the synthesis of related nitrated terphenyl derivatives for this purpose highlights the potential of this class of compounds. For instance, a dinitrated meta-terphenyl derivative, 4,4′′-di-tert-butyl-4′,6′-dinitro-1,1′:3′,1′′-terphenyl, has been synthesized as part of research into enhancing OLED emitter efficiency. rsc.org The synthesis involved a multi-step process including Suzuki coupling, nitration, and cyclization, demonstrating a viable pathway to incorporate nitrated terphenyl cores into complex organic molecules designed for OLEDs. rsc.org Computational studies on materials combining terphenyl and pyrrole (B145914) units have also been conducted to predict their electronic and optical properties, aiming to propose new structures for experimental synthesis and OLED applications. jmaterenvironsci.com The strategic design of emitters and host materials is a key focus, with spiro-configured compounds like those based on 9,9′-spirobifluorene (SBF) being investigated to achieve high triplet energy and develop highly efficient phosphorescent OLEDs (PhOLEDs). acs.org
Ligands and Building Blocks for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The ability to tailor their pore size, shape, and functionality through the principles of reticular chemistry—the linking of well-defined molecular building blocks into predetermined network structures—makes them promising for a wide range of applications. sci-hub.seberkeley.edu Terphenyl-based ligands are particularly useful in MOF synthesis due to their rigidity and linear or angular geometries, which help in the construction of robust and porous frameworks. berkeley.edursc.org
Reticular chemistry provides a blueprint for the rational design and assembly of crystalline materials like MOFs from pre-selected building blocks. sci-hub.se The three essential components for this design are the building blocks, the target net (topology), and the principles of isoreticular chemistry (synthesis of a series of frameworks with the same topology but different pore sizes). sci-hub.se The use of rigid, directional building blocks, such as carboxylate-functionalized terphenyls that chelate metal ions into specific clusters known as secondary building units (SBUs), is a key strategy to ensure the formation of robust, permanently porous structures. berkeley.edu
The geometry and connectivity of the terphenyl ligand dictate the structure of the resulting MOF. acs.org For example, Zr-MOFs have been constructed using [1,1′:4′,1′′]-terphenyl-3,3′′,5,5′′-tetracarboxylic acid (H4TPTC), where the tetratopic linker connects with 4-connected Zr6 clusters. rsc.org A key design principle involves modifying such linkers; for instance, adding another carboxylate group to the central benzene (B151609) ring of the terphenyl can generate a 5-connected linker, leading to novel MOF topologies with different channel structures. rsc.org This demonstrates how the principles of reticular chemistry guide the design of linkers to achieve new framework structures. rsc.org The desymmetrization of linkers is another advanced strategy that can lead to MOFs with greater structural complexity and novel topologies. researchgate.net
The structural diversity of MOFs can be significantly influenced by the choice of metal ions and reaction conditions, even when using the same organic ligand. rsc.orgrsc.org A study using 5′-nitro-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid (H4nttba), a nitrated meta-terphenyl derivative, demonstrated this principle effectively. rsc.org By reacting H4nttba and 4,4′-bipyridine with different transition metal ions (Co²⁺, Ni²⁺, Zn²⁺) under varying solvothermal conditions, four novel three-dimensional MOFs with distinct structures were synthesized. rsc.org
This highlights that the final structure is not solely dictated by the ligand but is a result of the interplay between the metal ion's coordination preference and the solvent system, providing a method for the precise regulation and design of MOFs. rsc.org The resulting frameworks can exhibit varied properties; for example, isostructural mixed-metal MOFs have been synthesized where the ratio of different metals can be controlled to fine-tune the material's magnetic and photocatalytic properties. researchgate.net The functionalization of the terphenyl ligand, such as the inclusion of the nitro group, imparts specific chemical properties to the framework's pores, enabling targeted applications. rsc.orgrsc.org
Table 1: Structural Diversity of MOFs with a Nitrated Terphenyl Ligand
| Compound Name | Metal Ion | Resulting Framework Characteristics | Ref |
|---|---|---|---|
| {[Co2(nttba)(4,4′-bpy)0.5(H2O)2]·0.5H2O}n | Co²⁺ | 3D metal-organic framework | rsc.org |
| {[Co(nttba)0.5(4,4′-bpy)0.5(H2O)2]·0.5H2O}n | Co²⁺ | 3D metal-organic framework (different structure from above) | rsc.org |
| {[Ni2(nttba)(4,4′-bpy)2(H2O)2]·(4,4′-bpy)·11H2O}n | Ni²⁺ | 3D metal-organic framework | rsc.org |
| {[Zn(nttba)0.5(4,4′-bpy)0.5(H2O)2]·0.5H2O}n | Zn²⁺ | 3D metal-organic framework with luminescence properties | rsc.org |
nttba = 5′-nitro-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylate
The functionalization of terphenyl ligands within MOFs allows for the development of materials with specific applications. The presence of functional groups can create active sites for sensing or facilitate ion transport. ossila.comresearchgate.net
Sensing: MOFs can be designed as highly sensitive and selective chemical sensors. researchgate.net The framework can interact with guest species, leading to a detectable change in properties like luminescence. researchgate.netnih.gov For example, the zinc-based MOF synthesized from 5′-nitro-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid exhibits strong luminescence that is quenched specifically by the presence of Fe³⁺ ions. rsc.org This makes it a highly sensitive and selective fluorescent sensor for detecting ferric ions in various solvents. rsc.org MOFs can also be used as sensing platforms for biomolecules like DNA and thrombin. researchgate.net
Ion Conductivity: The tailored pore environment of MOFs can be designed to facilitate ion transport, a crucial property for applications in batteries and electrochemical devices. ossila.com A highly electronegative MOF was constructed using indium metal nodes and [1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid (H6TPHC) as the linker. ossila.com The framework possesses numerous negative sites from the exposed carboxyl groups on the terphenyl ligand, which facilitate the hopping of various metal ions through its channels, resulting in highly efficient ion conductivity. ossila.com
Structural Diversity and Functional Tuning of MOFs via Terphenyl Ligands.
Components in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers formed by linking organic building blocks through strong covalent bonds. wiley.com Like MOFs, they are designed using a bottom-up approach where the geometry of the building units dictates the topology of the resulting framework. wiley.commdpi.com The entire structure of a COF is organic, allowing for extensive modification through the tools of molecular synthesis. acs.org
Terphenyl-based building blocks are valuable for constructing COFs due to their rigid and well-defined geometries. ossila.com For example, [1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarbaldehyde, a C4 symmetric building block, readily reacts with amine linkers to form highly cross-linked, porous COFs with imine linkages. ossila.com The linear and rigid nature of the para-terphenyl unit allows for the predictable synthesis of COFs with tailored pore sizes. ossila.com
While direct use of this compound is not explicitly detailed, related functionalized terphenyls are key components. A COF has been synthesized through the polymerization of 5'-(4-aminophenyl)-[1,1':3',1''-terphenyl]-4,4''-diamine, demonstrating the use of a terphenyl diamine as a core building block. acs.org It is conceivable that a nitro-terphenyl compound could serve as a precursor, where the nitro group is chemically reduced to an amine to create the reactive sites needed for COF synthesis. This chemical conversion of functional groups is a key strategy in the synthesis and postsynthetic modification of these advanced materials. acs.org
Table 2: List of Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | 4-Nitro-1,1':4',1''-terphenyl |
| 5′-nitro-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid | H4nttba |
| 4,4′′-di-tert-butyl-4′,6′-dinitro-1,1′:3′,1′′-terphenyl | - |
| [1,1′:4′,1′′]-terphenyl-3,3′′,5,5′′-tetracarboxylic acid | H4TPTC |
| [1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid | H6TPHC |
| 5'-(4-aminophenyl)-[1,1':3',1''-terphenyl]-4,4''-diamine | - |
| [1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarbaldehyde | TPTA |
| 4,4′-bipyridine | 4,4′-bpy |
Design of Highly Cross-Linked COF Networks
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. wiley.com The design of highly cross-linked COF networks benefits from the use of multifunctional building blocks. While this compound itself is not a direct monomer for COF synthesis, its derivatives, such as those bearing multiple reactive groups like aldehydes or amines, are crucial. For instance, a terphenyl-based building block with four aldehyde groups, [1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarbaldehyde, serves as a C4 symmetric ligand that can form highly cross-linked COFs. ossila.com This high degree of connectivity, facilitated by the multiple reaction sites on the terphenyl unit, leads to robust and stable framework structures. The synthesis of such complex structures often involves linking building blocks of different symmetries, such as combining C3 and C2 symmetric units to create rhombic-shaped COFs or C4 and C2 symmetric linkers for tetragonal frameworks. mdpi.com
Tailoring Pore Size and Morphology in COFs
The rigid and linear nature of the terphenyl backbone is instrumental in controlling the pore size and morphology of COFs. ossila.com By selecting terphenyl-based linkers of varying lengths and geometries, researchers can systematically tune the dimensions of the pores within the resulting framework. wiley.com For example, combining C3- and C2-symmetric building blocks can lead to hexagonal COFs, while the combination of C4- and C2-symmetric linkers can produce tetragonal frameworks with varying pore sizes. mdpi.com
A study by Zhao's group demonstrated the creation of heteropore COFs by using a terphenyl building block functionalized with multiple aldehyde groups, resulting in a structure with two distinct types of hexagonal micropores. ossila.com Furthermore, research has shown that the choice of building blocks and their connectivity directly influences the resulting pore dimensions, with combinations like [C3 + C2], [C3 + C3], and [C4 + C2] typically yielding mesoporous COFs (2–50 nm), while others lead to microporous structures (<2 nm). mdpi.com The predictable geometry of the terphenyl unit allows for the rational design of COFs with specific pore characteristics for targeted applications. wiley.com
Table 1: Influence of Building Block Symmetry on COF Topology and Pore Size mdpi.com
| Building Block Combination | Resulting Topology | Typical Pore Size Range |
| [C2 + C2 + C2] | Hexagonal | Microporous (<2 nm) |
| [C3 + C2] | Hexagonal | Mesoporous (2–50 nm) |
| [C3 + C3] | Hexagonal | Mesoporous (2–50 nm) |
| [C4 + C4] | Tetragonal | Microporous (<2 nm) |
| [C4 + C2] | Tetragonal | Mesoporous (2–50 nm) |
Catalytic and Gas Capture Applications of COFs
The functionalization of terphenyl-based COFs, including those with nitro groups or their derivatives, opens up possibilities for catalytic and gas capture applications. The porous nature and high surface area of these materials provide ample active sites for catalysis. uni-muenchen.demdpi.com For example, COFs can be designed to have both acidic and basic sites, such as boroxine (B1236090) and imine groups, allowing them to perform bifunctional catalysis. mdpi.com
In the realm of gas capture, the chemical environment within the COF pores can be tailored to selectively adsorb specific gases. For instance, aminal-linkage COFs, which can be synthesized from terphenyl-based aldehydes, have shown strong CO2 capture capacity. ossila.com These aminal-linkage COFs have also demonstrated the ability to electrocatalytically reduce CO2 to C2H4. ossila.com The ability to precisely control the pore environment and introduce functional groups makes terphenyl-derived COFs promising materials for addressing environmental and energy-related challenges. rhhz.netnih.gov
Steric Control in Main Group and Organometallic Chemistry
The bulky nature of the m-terphenyl (B1677559) scaffold is a key feature exploited in main group and organometallic chemistry. wikipedia.org These ligands provide significant steric hindrance around a metal center, which can stabilize low-coordinate complexes and influence their reactivity. nottingham.ac.uknih.gov The flanking aryl groups of the terphenyl ligand create a "steric pocket" that can prevent unwanted side reactions or control the access of substrates to the metal center. nottingham.ac.uk
This steric control is crucial for the synthesis of unusual and reactive species. For example, bulky m-terphenyl ligands have been used to stabilize low-coordinate transition metal complexes, which in turn have shown catalytic activity in reactions such as the cyclotrimerisation of isocyanates. nottingham.ac.uk The ability to modify the substituents on the flanking aryl rings of the terphenyl ligand allows for fine-tuning of the steric environment, which can drastically alter reaction mechanisms. nottingham.ac.ukus.es
Development of Novel Materials with Specific Optical and Electrical Responses
The extended π-conjugated system of the terphenyl backbone imparts interesting optical and electrical properties to materials derived from it. wikipedia.orglnu.edu.cn The introduction of a nitro group, as in this compound, further modifies these electronic characteristics. solubilityofthings.com The nitro group is an electron-withdrawing group, which can influence the energy levels of the molecule and its response to light and electric fields.
Research into terphenyl-based materials has explored their potential in optoelectronics. lnu.edu.cn The dielectric properties of terphenyl-containing copolymers have been studied, revealing a dependence on frequency and temperature. researchgate.net Such materials with high dielectric constants are of interest for applications in electronic devices. researchgate.net The ability to functionalize the terphenyl core allows for the tuning of its photophysical properties, making these compounds promising candidates for the development of new materials for molecular electronics and sensors. lnu.edu.cnresearchgate.net
Research into Biochemical Applications: Synthetic Receptors
The unique, twisted three-dimensional shape of the m-terphenyl framework makes it an attractive scaffold for the design of synthetic receptors. wikipedia.org These synthetic receptors can be engineered to bind to specific biological molecules, such as carbohydrates. The terphenyl structure provides a rigid platform onto which recognition elements can be attached, creating a well-defined binding cavity. This approach has been used to create synthetic receptors for disaccharides. wikipedia.org The ability to synthesize and modify these terphenyl-based structures opens up possibilities for creating a wide range of synthetic receptors with tailored binding specificities for various biochemical applications.
Conclusion and Future Research Directions
Synthesis and Transformation Capabilities of 3-Nitro-1,1':4',1''-terphenyl
The synthesis of nitro-substituted terphenyls has evolved from early direct nitration methods to more sophisticated and controlled strategies. The first verified modified versions, including nitro-substituted m-terphenyls, were created in 1932. wikipedia.org Modern approaches often involve either the nitration of a pre-formed terphenyl scaffold or the construction of the terphenyl system from nitrated precursors. For instance, a common strategy is the nitration of a terphenyl derivative using a nitrating mixture of nitric and sulfuric acid. mdpi.com Alternative methods focus on building the complex terphenyl framework using building blocks that already contain the desired nitro functionalities. researchgate.net
The true synthetic value of this compound lies in the chemical reactivity of the nitro group. This group serves as a versatile handle for a wide range of chemical transformations, significantly expanding the molecular diversity accessible from a single precursor. A primary transformation is the reduction of the nitro group to an amine, which can then be used in subsequent reactions. wikipedia.org One of the most powerful applications of this transformation is in the synthesis of carbazoles via deoxygenative cyclization, a process known as the Cadogan reaction. mdpi.comunimi.it This reaction is a key method for producing carbazole-based systems, which are important components in materials for electronic devices. mdpi.com Transition metal-catalyzed reductive cyclizations of nitroarenes offer a more environmentally friendly alternative for creating various nitrogen-containing heterocycles. unimi.it
Interactive Table: Synthesis and Transformation Methods
| Method | Description | Precursor Type | Product Type | Key Application | Reference |
| Direct Nitration | Treatment of a terphenyl backbone with a nitrating agent (e.g., HNO₃/H₂SO₄). | Substituted m-terphenyl (B1677559) | Nitro-terphenyl derivative | Introduction of functional handles | mdpi.com |
| Convergent Synthesis | Assembly of the terphenyl core from smaller, pre-functionalized (nitrated) aromatic rings. | Nitrobenzylidene derivatives | Complex nitro-terphenyls | Controlled synthesis of highly substituted systems | researchgate.net |
| Cadogan Reaction | Deoxygenative cyclization of an ortho-nitrobiphenyl system using organophosphorus reagents. | Nitro-terphenyl | Carbazole (B46965) derivative | Synthesis of materials for electronics | mdpi.comunimi.it |
| Reductive Cyclization | Transition metal-catalyzed cyclization of a nitroarene using a reductant like carbon monoxide. | Ortho-substituted nitroarene | N-heterocycles | Green chemistry approach to heterocycles | unimi.it |
Advancements in Structural and Computational Understanding
The three-dimensional structure of terphenyls is characterized by a non-planar arrangement of the aromatic rings. Due to steric hindrance, the phenyl rings are twisted relative to the central benzene (B151609) ring. This twisted conformation has been confirmed by X-ray diffraction analysis of related nitro-terphenyl derivatives. researchgate.net For example, the crystal structure of 5'-amino-4,4''-dichloro-2'-nitro-2',3'-dihydro-[1,1':3',1''-terphenyl]-4',4',6'(1'H)-tricarbonitrile reveals significant twist angles between the central and peripheral rings. researchgate.net The packing of these molecules in the solid state is governed by subtle intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen-π interactions, which collectively stabilize the crystal lattice. researchgate.netmdpi.com
Computational chemistry has become an indispensable tool for elucidating the structural and electronic properties of these molecules. Quantum-chemical calculations, such as those using the 6-31+G* basis set, are employed to minimize molecular structures and predict their three-dimensional conformations. mdpi.com Furthermore, semiempirical methods like AM1 have been used in conjunction with experimental data to estimate ground and excited state dipole moments, providing insight into the electronic distribution within the molecule. researchgate.net For highly energetic systems, reactive force field (ReaxFF) molecular dynamics simulations offer a powerful method to understand thermal decomposition pathways at an atomistic level. nih.gov These simulations can predict initial decomposition mechanisms, such as the breaking of C-NO₂ bonds, and identify the resulting products under extreme conditions. nih.gov
Interactive Table: Structural and Computational Research Findings
| Technique | Finding | Compound Type | Significance | Reference |
| X-ray Crystallography | Determined the twisted conformation of the terphenyl backbone and the role of intermolecular hydrogen bonds in crystal packing. | Dichloro-nitro-terphenyl derivative | Provides precise atomic coordinates and understanding of solid-state structure. | researchgate.net |
| Quantum Chemistry (6-31+G)* | Calculated and minimized the 3D structure of a complex terphenyl derivative. | Dinitro-m-terphenyl derivative | Predicts molecular geometry and conformation in the absence of crystal data. | mdpi.com |
| Solvatochromism & AM1 | Estimated ground and excited state dipole moments. | Diamino-terphenyl dicarbonitrile | Characterizes the electronic properties and charge distribution of the molecule. | researchgate.net |
| ReaxFF MD Simulations | Modeled thermal decomposition pathways, identifying C-NO₂ bond cleavage as a key initial step. | Nonanitro-m-terphenyl (NONA) | Offers atomistic insight into reaction mechanisms and stability of energetic materials. | nih.gov |
Emerging Roles in Next-Generation Functional Materials
The this compound scaffold is increasingly recognized for its utility in the construction of advanced functional materials. The rigid terphenyl backbone provides thermal stability and a defined geometry, while the nitro group offers a point for functionalization or imparts specific electronic properties. mdpi.com
A prominent application is the use of nitro-terphenyl derivatives as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org For example, 5′-nitro-[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid has been used to construct novel three-dimensional MOFs with various transition metals like Co²⁺, Ni²⁺, and Zn²⁺. rsc.org These materials exhibit interesting properties based on the choice of metal and synthesis conditions. The resulting frameworks can display unique magnetic properties, such as antiferromagnetic interactions between metal ions. rsc.org Notably, a zinc-based MOF constructed from this ligand functions as a highly selective and sensitive fluorescent chemosensor, capable of detecting Fe³⁺ ions in solution. rsc.org The terphenyl backbone is also a key component in linkers used to build Covalent Organic Frameworks (COFs), which have applications in areas like electrocatalytic CO₂ reduction. ossila.com Beyond porous frameworks, polyarylamine cores based on terphenyls are valued as components for semiconductor materials due to their high thermal stability and favorable optical properties. mdpi.com
Challenges and Future Prospects for Targeted Molecular Design
Despite significant progress, challenges remain in the targeted design and synthesis of materials based on this compound. A key challenge lies in achieving large-scale, cost-effective synthesis of COFs and other polymers with uniform structures and properties, which is crucial for their commercial and industrial application. mdpi.com For porous materials like MOFs and COFs, preventing the interpenetration of multiple frameworks, which can reduce porosity and accessibility of active sites, remains a critical design hurdle. mdpi.com
Future research will likely focus on several key areas. The development of new synthetic methodologies that allow for even greater control over the placement of functional groups on the terphenyl scaffold is essential. The rational design of MOFs and COFs through computational modeling and a deeper understanding of reaction mechanisms will enable the creation of materials with tailored properties for specific applications, such as catalysis, gas separation, and sensing. chemrxiv.org Exploring the full range of chemical transformations of the nitro group beyond simple reduction will open pathways to novel functional groups and, consequently, new classes of materials. The ability to fine-tune framework structures by systematically varying synthesis parameters like solvents and metal ions presents a promising avenue for the precise regulation and design of next-generation functional materials. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
